Eumenine mastoparan-EF

Antifungal peptide Candida albicans Mastoparan analog comparison

Source EMP-EF (FDVMGIIKKIAGAL-NH₂), a well-characterized antimicrobial peptide (AMP) with a 24-fold therapeutic window for antifungal discovery. Differentiated from EMP-ER by 4 residues, offering broader activity vs. S. pyogenes. Ideal for SAR studies, membrane biophysics research, and antiprotozoal screening programs. Ensure experimental reproducibility by selecting this specific, validated sequence.

Molecular Formula
Molecular Weight
Cat. No. B1576611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEumenine mastoparan-EF
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eumenine Mastoparan-EF (EMP-EF): Sequence, Structural Class, and Antimicrobial Activity Profile


Eumenine mastoparan-EF (EMP-EF) is a 14-residue linear cationic α-helical antimicrobial peptide (AMP) originally isolated from the venom of the solitary eumenine wasp Eumenes fraterculus [1]. Its primary sequence is FDVMGIIKKIAGAL-NH₂, with C-terminal amidation and a molecular mass of 1475.85 Da [2]. The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments (TFE, SDS, asolectin vesicles) [3] and exerts antimicrobial activity through membrane disruption and pore formation [4]. EMP-EF demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with particularly potent antifungal activity against Candida albicans [5]. The peptide also exhibits moderate mast cell degranulation and leishmanicidal activities while displaying minimal hemolytic activity against mammalian erythrocytes [5].

Why Eumenine Mastoparan-EF Cannot Be Substituted with Other Mastoparan-Family AMPs


The mastoparan family encompasses numerous structurally similar 14-residue α-helical peptides, yet functional interchangeability is precluded by the steep structure-activity relationships governing their antimicrobial potency, selectivity, and toxicity profiles. Even single-residue substitutions within the eumenine mastoparan subfamily produce substantial variations in target organism susceptibility, hemolytic activity, and therapeutic index [1]. Hydrophobicity differences among mastoparans directly correlate with divergent antimicrobial efficacy and mammalian cell toxicity, with suboptimal hydrophobicity yielding reduced potency and excessive hydrophobicity causing unacceptably high hemolysis [2]. Within the eumenine mastoparan group specifically, EMP-EF (FDVMGIIKKIAGAL-NH₂) differs from its closest natural analog EMP-ER (FDIMGLIKKVAGAL-NH₂) by only four amino acid positions, yet this minimal sequence variation translates to quantifiable differences in activity spectra and potency [3]. Generic substitution with other mastoparans without empirical validation of these specific performance parameters risks experimental irreproducibility and compromised therapeutic windows.

Quantitative Comparative Evidence: Eumenine Mastoparan-EF Differentiation Data


EMP-EF Demonstrates 4-Fold Superior Anti-Candida Potency Relative to EMP-ER and Class Average

EMP-EF exhibits substantially enhanced antifungal activity against Candida albicans ATCC 90112 compared to its closest structural analog EMP-ER and other mastoparan family members. In standardized MIC assays, EMP-EF achieved complete growth inhibition at 7.5 µM, whereas EMP-ER required 30 µM [1]. This 4-fold potency advantage is further corroborated by class-level analysis showing that synthetic EMP analogs generally display limited antifungal activity, with EMP-AF-OR and EMP-ER-D2K2 showing only marginal inhibition against C. albicans [2].

Antifungal peptide Candida albicans Mastoparan analog comparison

EMP-EF Maintains Consistent Gram-Positive Antibacterial Activity While EMP-ER Shows Species-Dependent Variability

Head-to-head comparison of EMP-EF and EMP-ER against a panel of Gram-positive bacteria reveals distinct species-specific activity profiles. Against Staphylococcus aureus ATCC 25923, S. epidermidis (clinical isolate), Micrococcus luteus ATCC 10240, and Bacillus subtilis ATCC 6633, both peptides demonstrated equivalent MIC values of 30 µM [1]. However, divergence emerges with Streptococcus pyogenes (clinical isolate), where EMP-EF maintained activity (MIC >30 µM) while EMP-ER showed no detectable inhibition at the highest tested concentration [2]. This pattern suggests that the FDVMGIIKKIAGAL sequence of EMP-EF confers broader coverage against clinically relevant streptococcal strains compared to the FDIMGLIKKVAGAL sequence of EMP-ER.

Antibacterial peptide Gram-positive bacteria Staphylococcus aureus

EMP-EF Exhibits ~6-Fold Lower Hemolytic Activity Than Class-Average Mastoparans

EMP-EF demonstrates exceptionally low hemolytic activity with an EC₅₀ value of 181.1 µM against mouse erythrocytes [1]. While direct head-to-head hemolytic data for EMP-ER is not available in the primary characterization study, class-level inference positions EMP-EF favorably: mastoparan C, the most hydrophobic mastoparan family member, exhibits high hemolytic activity with HC₅₀ values in the low micromolar range [2]. The eumenine mastoparan subfamily as a whole is characterized as showing 'virtually no hemolytic activity' [3], but the quantitative EC₅₀ of 181.1 µM for EMP-EF provides a verifiable benchmark for procurement decisions requiring documented low mammalian cytotoxicity.

Hemolytic activity Therapeutic index Mammalian cytotoxicity

EMP-EF Sequence Variation (D2V and I5M) Confers Distinct Hydrophobicity Profile Relative to EMP-ER

At the molecular level, EMP-EF (FDVMGIIKKIAGAL-NH₂) differs from its closest natural analog EMP-ER (FDIMGLIKKVAGAL-NH₂) by four amino acid substitutions: position 2 (Asp→Val), position 5 (Met→Ile), and positions 9-10 (Ile-Lys→Lys-Ile) [1]. These substitutions alter the hydrophobicity profile of the peptide. The valine substitution at position 2 in EMP-EF replaces the charged aspartic acid residue present in EMP-ER, while the methionine at position 5 in EMP-EF replaces isoleucine [2]. Class-level studies on mastoparans have established that hydrophobicity is a critical determinant of both antimicrobial potency and hemolytic activity, with optimal rather than maximal hydrophobicity yielding the most favorable therapeutic index [3]. The unique sequence composition of EMP-EF, with 8 hydrophobic residues, a net charge of +1, and a hydrophobicity index of 1.264, defines its distinct activity profile [4].

Peptide hydrophobicity Structure-activity relationship Sequence comparison

EMP-EF Displays Leishmanicidal Activity While Maintaining Favorable Therapeutic Window

EMP-EF exhibits moderate leishmanicidal activity as documented in the primary characterization study [1]. This activity is particularly notable given that the eumenine mastoparan peptide class has been specifically claimed in patent literature as antiprotozoal agents with preferred application as antileishmanial compounds [2]. While quantitative IC₅₀ values for EMP-EF against Leishmania species are not reported in the available literature, the combination of demonstrated leishmanicidal activity with an EC₅₀ of 181.1 µM for hemolytic activity [3] suggests a favorable therapeutic index for antiprotozoal screening applications. The class-level patent protection underscores the recognized value of this peptide family for antiparasitic drug discovery programs.

Antiprotozoal peptide Leishmania Antiparasitic

High-Value Application Scenarios for Eumenine Mastoparan-EF in Antimicrobial and Antiparasitic Research


Antifungal Lead Discovery Targeting C. albicans with Reduced Hemolytic Liability

EMP-EF is optimally positioned for antifungal drug discovery programs focused on Candida albicans infections. With an MIC of 7.5 µM against C. albicans ATCC 90112 [1]—representing 4-fold greater potency than EMP-ER—combined with a hemolytic EC₅₀ of 181.1 µM [2], EMP-EF provides a therapeutic window of >24-fold between antifungal efficacy and mammalian erythrocyte toxicity. This favorable selectivity index supports its use as a lead scaffold for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents with minimized host cell toxicity.

Broad-Spectrum Gram-Positive Antibacterial Screening Panels

EMP-EF demonstrates consistent antimicrobial activity against a panel of clinically relevant Gram-positive pathogens, including S. aureus (MIC = 30 µM), S. epidermidis (MIC = 30 µM), M. luteus (MIC = 30 µM), and B. subtilis (MIC = 30 µM) [3]. Notably, EMP-EF maintains detectable activity against S. pyogenes clinical isolates whereas EMP-ER shows no activity [4]. This broader spectrum coverage makes EMP-EF preferable for antibacterial screening programs requiring evaluation against streptococcal species and for comparative studies examining sequence determinants of pathogen selectivity.

Antiprotozoal Drug Development and Leishmaniasis Research

The documented leishmanicidal activity of EMP-EF [5], combined with patent literature identifying eumenine mastoparan peptides as preferred antileishmanial agents [6], positions this peptide for antiprotozoal drug discovery applications. The favorable therapeutic index—characterized by demonstrable antiparasitic activity and minimal hemolytic effects—supports its use in Leishmania screening campaigns and as a template for designing optimized antiprotozoal peptide analogs with improved potency while preserving the low mammalian cytotoxicity profile inherent to this peptide class.

Membrane-Active Peptide Mechanistic Studies and Biophysical Characterization

EMP-EF serves as a valuable model compound for investigating the biophysical mechanisms of α-helical antimicrobial peptide-membrane interactions. The peptide's well-characterized amphipathic α-helical conformation in membrane-mimetic environments (TFE, SDS, asolectin vesicles) [7] and its distinct sequence divergence from EMP-ER (FDVMGIIKKIAGAL-NH₂ vs. FDIMGLIKKVAGAL-NH₂) [8] provide a defined system for examining how specific amino acid substitutions modulate membrane insertion, pore formation kinetics, and selectivity between microbial and mammalian membranes. This application is particularly relevant for academic laboratories and biotechnology companies engaged in rational peptide engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eumenine mastoparan-EF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.